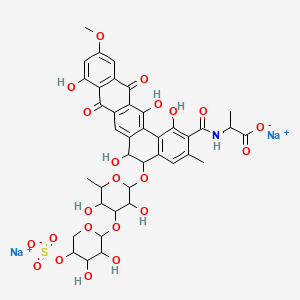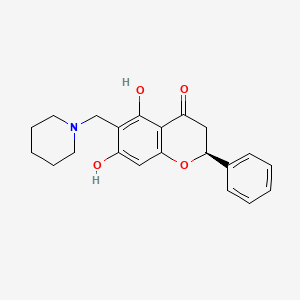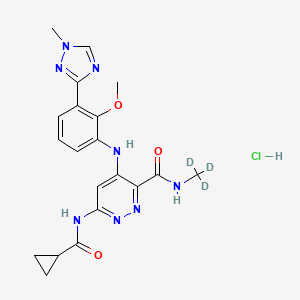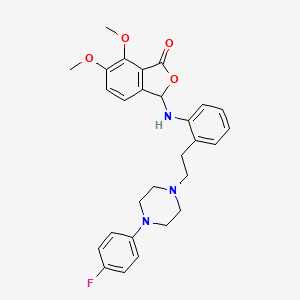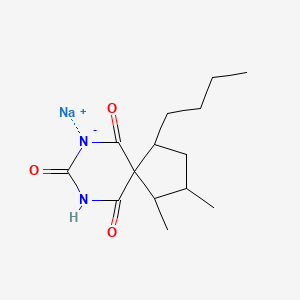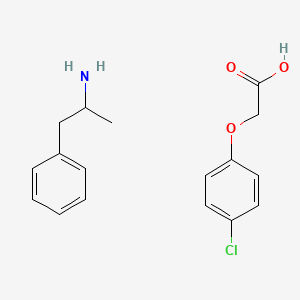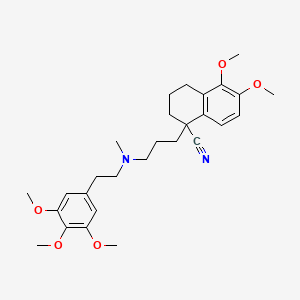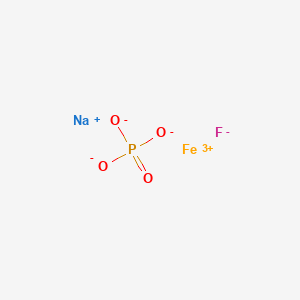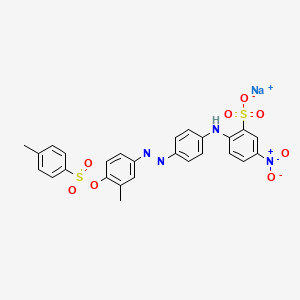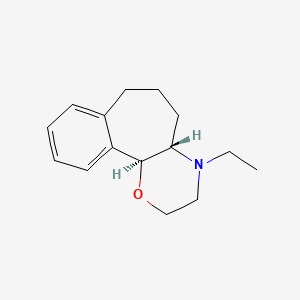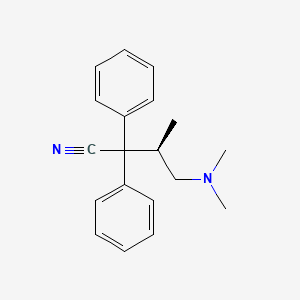
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (-)- is a synthetic organic compound known for its significant role as an intermediate in the synthesis of various pharmaceuticals. This compound is particularly notable for its analgesic and anesthetic properties, making it a valuable component in the development of pain management medications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile typically involves the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile. This reaction is carried out under anhydrous conditions to prevent the formation of unwanted byproducts. The process can be summarized as follows :
Reactants: 1-dimethylamino-2-chloropropane and diphenylacetonitrile.
Conditions: Anhydrous environment, typically using solvents like benzene or toluene.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced purification techniques to isolate the desired product from any isomeric byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in pain management.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile involves its interaction with specific molecular targets in the body. As an intermediate in the synthesis of isoamidone, it exerts its effects by binding to opioid receptors, thereby modulating pain perception pathways. The compound’s structure allows it to interact with these receptors effectively, leading to its analgesic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-4-methyl-4-(dimethylamino)butyronitrile: An isomer with similar properties but different structural arrangement.
1-Dimethylamino-2-methyl-3,3-diphenylhexanone: Another compound used in pain management with a different molecular structure.
Uniqueness
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile is unique due to its specific structural configuration, which allows it to be an effective intermediate in the synthesis of potent analgesics. Its ability to be synthesized without producing unwanted isomers makes it particularly valuable in pharmaceutical applications .
Propriétés
Numéro CAS |
7576-15-0 |
|---|---|
Formule moléculaire |
C19H22N2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(3R)-4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C19H22N2/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m0/s1 |
Clé InChI |
WDEAKMXEZRUYOK-INIZCTEOSA-N |
SMILES isomérique |
C[C@@H](CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


